1-(3-methylphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine
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Overview
Description
1-(3-methylphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3-methylphenyl group and a phenyl group attached to the triazole ring
Preparation Methods
The synthesis of 1-(3-methylphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine typically involves the following steps:
Cycloaddition Reaction: The compound can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring.
Substitution Reaction: The introduction of the 3-methylphenyl and phenyl groups can be achieved through electrophilic aromatic substitution reactions. These reactions typically involve the use of reagents such as bromine or chlorine to facilitate the substitution process.
Industrial production methods may involve optimizing these reactions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and reaction conditions tailored to the large-scale synthesis of the compound.
Chemical Reactions Analysis
1-(3-methylphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of oxidized derivatives of the triazole ring.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can lead to the formation of reduced triazole derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl or triazole rings. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazoline derivatives.
Scientific Research Applications
1-(3-methylphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for designing new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
1-(3-methylphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine can be compared with other similar compounds, such as:
1-phenyl-1H-1,2,3-triazole: This compound lacks the 3-methylphenyl group, making it less sterically hindered and potentially less bioactive.
4-phenyl-1H-1,2,3-triazole: Similar to the above compound but with the phenyl group at a different position, affecting its reactivity and biological activity.
1-(3-methylphenyl)-1H-1,2,3-triazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N4 |
---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
3-(3-methylphenyl)-5-phenyltriazol-4-amine |
InChI |
InChI=1S/C15H14N4/c1-11-6-5-9-13(10-11)19-15(16)14(17-18-19)12-7-3-2-4-8-12/h2-10H,16H2,1H3 |
InChI Key |
NUYAKFTWWMFFFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C3=CC=CC=C3)N |
Origin of Product |
United States |
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